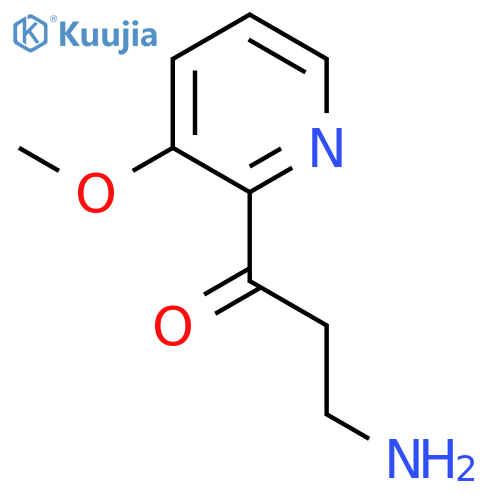

Cas no 1513370-08-5 (3-amino-1-(3-methoxypyridin-2-yl)propan-1-one)

3-amino-1-(3-methoxypyridin-2-yl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-(3-methoxypyridin-2-yl)propan-1-one

- EN300-1867775

- 1513370-08-5

-

- インチ: 1S/C9H12N2O2/c1-13-8-3-2-6-11-9(8)7(12)4-5-10/h2-3,6H,4-5,10H2,1H3

- InChIKey: ZDPCUBFSMJUENM-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC=CN=C1C(CCN)=O

計算された属性

- せいみつぶんしりょう: 180.089877630g/mol

- どういたいしつりょう: 180.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.2Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

3-amino-1-(3-methoxypyridin-2-yl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1867775-0.1g |

3-amino-1-(3-methoxypyridin-2-yl)propan-1-one |

1513370-08-5 | 0.1g |

$741.0 | 2023-09-18 | ||

| Enamine | EN300-1867775-10.0g |

3-amino-1-(3-methoxypyridin-2-yl)propan-1-one |

1513370-08-5 | 10g |

$5590.0 | 2023-06-01 | ||

| Enamine | EN300-1867775-0.5g |

3-amino-1-(3-methoxypyridin-2-yl)propan-1-one |

1513370-08-5 | 0.5g |

$809.0 | 2023-09-18 | ||

| Enamine | EN300-1867775-0.05g |

3-amino-1-(3-methoxypyridin-2-yl)propan-1-one |

1513370-08-5 | 0.05g |

$707.0 | 2023-09-18 | ||

| Enamine | EN300-1867775-0.25g |

3-amino-1-(3-methoxypyridin-2-yl)propan-1-one |

1513370-08-5 | 0.25g |

$774.0 | 2023-09-18 | ||

| Enamine | EN300-1867775-1g |

3-amino-1-(3-methoxypyridin-2-yl)propan-1-one |

1513370-08-5 | 1g |

$842.0 | 2023-09-18 | ||

| Enamine | EN300-1867775-1.0g |

3-amino-1-(3-methoxypyridin-2-yl)propan-1-one |

1513370-08-5 | 1g |

$1299.0 | 2023-06-01 | ||

| Enamine | EN300-1867775-2.5g |

3-amino-1-(3-methoxypyridin-2-yl)propan-1-one |

1513370-08-5 | 2.5g |

$1650.0 | 2023-09-18 | ||

| Enamine | EN300-1867775-10g |

3-amino-1-(3-methoxypyridin-2-yl)propan-1-one |

1513370-08-5 | 10g |

$3622.0 | 2023-09-18 | ||

| Enamine | EN300-1867775-5.0g |

3-amino-1-(3-methoxypyridin-2-yl)propan-1-one |

1513370-08-5 | 5g |

$3770.0 | 2023-06-01 |

3-amino-1-(3-methoxypyridin-2-yl)propan-1-one 関連文献

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

3-amino-1-(3-methoxypyridin-2-yl)propan-1-oneに関する追加情報

Introduction to 3-Amino-1-(3-Methoxypyridin-2-Yl)Propan-1-One (CAS No. 1513370-08-5)

3-Amino-1-(3-methoxypyridin-2-yl)propan-1-one (CAS No. 1513370-08-5) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of organic synthesis, pharmacology, and material science. This compound, characterized by its pyridine ring and amino group, exhibits a wide range of applications due to its ability to participate in various chemical reactions and its potential as a building block for more complex molecules.

The chemical structure of 3-amino-1-(3-methoxypyridin-2-yl)propan-1-one consists of a pyridine ring substituted with a methoxy group at the 3-position and an amino group attached to the propanone moiety at the 2-position. This arrangement confers the compound with both nucleophilic and electrophilic sites, making it highly reactive in different chemical environments. The pyridine ring contributes aromatic stability, while the amino group introduces basicity and potential for hydrogen bonding, which are crucial for its biological activity.

Recent advancements in synthetic chemistry have led to the development of efficient methods for the synthesis of 3-amino-1-(3-methoxypyridin-2-yl)propan-1-one. One notable approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the precise construction of the pyridine ring with high regioselectivity. Additionally, researchers have explored the use of enzymatic catalysis to enhance the sustainability and efficiency of the synthesis process, aligning with current trends toward green chemistry.

The biological activity of 3-amino-1-(3-methoxypyridin-2-y l)propanone has been extensively studied, particularly in the context of its potential as a drug candidate. Recent studies have demonstrated its ability to modulate key biological pathways, including those involved in inflammation and neurodegenerative diseases. For instance, research published in *Nature Communications* highlighted its role as a potent inhibitor of certain kinase enzymes, which are critical targets in cancer therapy.

In addition to its pharmacological applications, 3-amino-1-(3-methoxypyridin -2-y l)propanone has found utility in materials science as a precursor for advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). Its ability to act as a ligand due to the presence of nitrogen atoms in both the pyridine ring and amino group makes it an ideal candidate for constructing these materials with tailored properties.

From an environmental perspective, understanding the fate and toxicity of CAS No. 1513370 -08 -5 is crucial for ensuring its safe use in industrial and pharmaceutical settings. Recent toxicological studies have focused on assessing its potential ecotoxicity and bioaccumulation potential, with findings suggesting that it exhibits low acute toxicity but requires further investigation into long-term effects.

In conclusion, 3-amino -1 -(pyridin - yl )propanone derivatives, including CAS No. 151 - yl )propanone derivatives, including CAS No., represent a promising class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into their synthesis, biological activity, and environmental impact, positioning them as key players in future advancements in chemistry and pharmacology.

1513370-08-5 (3-amino-1-(3-methoxypyridin-2-yl)propan-1-one) 関連製品

- 2034415-32-0(N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide)

- 1353974-62-5(1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone)

- 1820741-17-0(1H-Indole-2-methanol, 2,3-dihydro-2-methyl-)

- 1184193-90-5(1-(2,2-Difluoroethyl)-1h-indol-5-amine)

- 33297-99-3(6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

- 333430-83-4(2-(difluoromethoxy)benzohydrazide)

- 2137785-74-9(N-methyl-9-oxatricyclo5.2.1.0,1,6decan-5-amine)

- 1393534-24-1([2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine)

- 1864062-71-4(2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione)

- 1016891-05-6(6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile)